molecular formula C9H9NO3 B3026468 2-((1,2,3-13C3)cyclohexatrienecarbonylamino)acetic acid CAS No. 1163160-18-6

2-((1,2,3-13C3)cyclohexatrienecarbonylamino)acetic acid

Cat. No. B3026468
Key on ui cas rn: 1163160-18-6
M. Wt: 185.13 g/mol
InChI Key: QIAFMBKCNZACKA-QJBUZINDSA-N
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Patent
US05985281

Procedure details

D253K HCPB (4 μg/ml for Hipp-Asp and 0.5 μg/ml for Hipp-Glu) was added to these substrates (500 μl reaction volume) to start the reaction. Samples were incubated for 5 h at 37° C. Reactions were terminated by the addition of 500 μl methanol/distilled water (80/20) containing 0.2% TFA. The amount of hippuric acid produced was quantified by HPLC as described in Example 20.
Name
Hipp Asp
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Hipp Glu
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
COC1CC2[C:6]3([C:18]4[C:13](=CC(OC)=C(OC)C=4O)CN2CC3)CC1.N[C@H:25]([C:30]([OH:32])=O)[CH2:26][C:27](=O)O.COC1CC2C3(C4C(=CC(OC)=C(OC)C=4O)CN2CC3)CC1.[NH2:56][C@H:57]([C:63]([OH:65])=[O:64])CCC(=O)O>>[C:63]([OH:65])(=[O:64])[CH2:57][NH:56][C:30]([C:25]1[CH:26]=[CH:27][CH:6]=[CH:18][CH:13]=1)=[O:32] |f:0.1,2.3|

Inputs

Step One
Name
Hipp Asp
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1CCC23CCN(C2C1)CC4=CC(=C(C(=C34)O)OC)OC.N[C@@H](CC(O)=O)C(=O)O
Name
Hipp Glu
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1CCC23CCN(C2C1)CC4=CC(=C(C(=C34)O)OC)OC.N[C@@H](CCC(O)=O)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
Reactions were terminated by the addition of 500 μl methanol/
DISTILLATION
Type
DISTILLATION
Details
distilled water (80/20)
ADDITION
Type
ADDITION
Details
containing 0.2% TFA

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(CNC(=O)C1=CC=CC=C1)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05985281

Procedure details

D253K HCPB (4 μg/ml for Hipp-Asp and 0.5 μg/ml for Hipp-Glu) was added to these substrates (500 μl reaction volume) to start the reaction. Samples were incubated for 5 h at 37° C. Reactions were terminated by the addition of 500 μl methanol/distilled water (80/20) containing 0.2% TFA. The amount of hippuric acid produced was quantified by HPLC as described in Example 20.
Name
Hipp Asp
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Hipp Glu
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
COC1CC2[C:6]3([C:18]4[C:13](=CC(OC)=C(OC)C=4O)CN2CC3)CC1.N[C@H:25]([C:30]([OH:32])=O)[CH2:26][C:27](=O)O.COC1CC2C3(C4C(=CC(OC)=C(OC)C=4O)CN2CC3)CC1.[NH2:56][C@H:57]([C:63]([OH:65])=[O:64])CCC(=O)O>>[C:63]([OH:65])(=[O:64])[CH2:57][NH:56][C:30]([C:25]1[CH:26]=[CH:27][CH:6]=[CH:18][CH:13]=1)=[O:32] |f:0.1,2.3|

Inputs

Step One
Name
Hipp Asp
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1CCC23CCN(C2C1)CC4=CC(=C(C(=C34)O)OC)OC.N[C@@H](CC(O)=O)C(=O)O
Name
Hipp Glu
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1CCC23CCN(C2C1)CC4=CC(=C(C(=C34)O)OC)OC.N[C@@H](CCC(O)=O)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
Reactions were terminated by the addition of 500 μl methanol/
DISTILLATION
Type
DISTILLATION
Details
distilled water (80/20)
ADDITION
Type
ADDITION
Details
containing 0.2% TFA

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(CNC(=O)C1=CC=CC=C1)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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